3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Description
3-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound featuring a triazinoindole core modified with a sulfur-linked 2,3-dihydro-1,4-benzodioxinmethyl substituent. For instance, 5H-[1,2,4]triazino[5,6-b]indole-3-thiol (22) is synthesized from isatin and thioglycolic acid under basic conditions, followed by functionalization of the thiol group .
Properties
Molecular Formula |
C18H14N4O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C18H14N4O2S/c1-2-6-13-12(5-1)16-17(19-13)20-18(22-21-16)25-10-11-9-23-14-7-3-4-8-15(14)24-11/h1-8,11H,9-10H2,(H,19,20,22) |
InChI Key |
UVCVHOGBJLEXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxin-2-ylmethyl precursor, which is then reacted with a sulfanyl group and subsequently combined with a triazinoindole moiety under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and minimize costs, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Formation of the Triazinoindole Core
-
Cyclization : The triazinoindole framework arises from cyclization reactions involving thiosemicarbazides or hydrazine derivatives. For example, thiosemicarbazides react with β-dicarbonyl compounds to form fused heterocycles .
-
Substitution : The sulfanyl group (-S-) is introduced via nucleophilic substitution or coupling reactions. Mercapto-substituted triazoles can undergo condensation with acryloyl chlorides to form extended heterocyclic systems .
Role of Functional Groups
-
1,4-Benzodioxane moiety :
-
Thioether group (-S-) :
Spectroscopic Analysis
-
IR spectroscopy : Identifies functional groups (e.g., thione/thioamide stretches).
-
NMR spectroscopy : Confirms aromatic protons and heteroatom environments .
-
HPLC : Used for purification and quantification of reaction products.
Biological Activity Correlation
-
Structure-activity relationships :
Enzyme Inhibition
-
Anti-tubercular agents : Indole derivatives with thiosemicarbazone groups exhibit binding affinity to Mycobacterium tuberculosis enzymes like InhA .
-
DHFR inhibitors : Triazinoindoles with electron-withdrawing groups (e.g., trifluoromethyl) demonstrate selective inhibition of Mtb-DHFR .
Cross-Coupling and Functionalization
Scientific Research Applications
Biological Activities
Research indicates that compounds containing both benzodioxin and triazine moieties exhibit a range of biological activities. Here are some notable findings:
- Anticancer Activity : Compounds similar to 3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole have been evaluated for their anticancer properties. For example, derivatives of triazoles have shown significant inhibition against various cancer cell lines with promising IC50 values in the low micromolar range .
- Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor. Studies have reported that related sulfonamide derivatives exhibit inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant for conditions like Type 2 Diabetes Mellitus and Alzheimer's disease .
- Antimicrobial Properties : The presence of the benzodioxin structure in similar compounds has been associated with antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacterial strains .
Case Study 1: Anticancer Evaluation
A study conducted by the National Cancer Institute (NCI) assessed a series of triazine derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against human tumor cell lines with mean GI50 values around 15.72 μM .
Case Study 2: Enzyme Inhibition
Another study focused on the synthesis of sulfonamide derivatives from benzodioxin precursors. These compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. The results showed varying degrees of inhibition, suggesting potential therapeutic applications in managing diabetes and neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Pyrazolone-Fused Derivatives
Compounds such as 1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one (32) (yield: 93%, m.p. 330–331°C) are synthesized by condensing 3-hydrazinyl-triazinoindole with ethyl acetoacetate in acetic acid .
Sulfur-Containing Amides
Derivatives like N-(4-chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide () feature acetamide or propanamide groups attached via a thioether linkage. These compounds are synthesized via nucleophilic substitution between triazinoindole-thiols and bromoacetamides . The target compound’s benzodioxinmethyl group introduces a bulkier, oxygen-rich substituent compared to the linear alkylamide chains, which could modulate receptor binding or metabolic stability.
Halogenated and Cyclized Derivatives
Reactions of 3-(propargylsulfanyl)-triazinoindoles with halogens (e.g., Br₂ or I₂) yield thiazolo-triazinoindolium halides, as seen in . These derivatives exhibit fused thiazole rings, enhancing aromaticity and rigidity .
Pharmacological and Functional Comparisons
Antimicrobial Activity
Pyrazolone derivatives (e.g., compound 32) and sulfonamide-linked triazinoindoles (e.g., 21) demonstrate moderate antimicrobial activity against E. coli, S. aureus, and C. albicans . While the target compound’s benzodioxin group may enhance Gram-positive bacterial targeting due to increased lipophilicity, specific data are unavailable in the evidence.
Enzyme Inhibition
Triazinoindole-sulfonamide conjugates (e.g., 6a–o in ) act as carbonic anhydrase inhibitors, with IC₅₀ values in the nanomolar range . The benzodioxinmethylsulfanyl group in the target compound may shift selectivity toward isoforms like CA IX/XIII due to steric effects, though experimental confirmation is required.
Anticonvulsant Potential
Halo-substituted triazinoindoles (e.g., 6,8-dibromo derivatives in ) show anticonvulsant activity in rodent models .
Physicochemical Properties
Biological Activity
The compound 3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₁N₃O₂S
- Molecular Weight : 281.35 g/mol
- SMILES Notation : NC1=NN=C(SCC2OC(C=CC=C3)=C3OC2)S1
The compound features a triazino-indole core linked to a benzodioxin moiety through a sulfanyl group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the triazino core through cyclization reactions involving hydrazine derivatives.
- Introduction of the benzodioxin group , which can be achieved through nucleophilic substitution reactions.
- Final coupling with sulfanyl groups to enhance biological activity.
Antimicrobial Activity
Research has shown that derivatives of triazino[5,6-b]indole exhibit significant antimicrobial properties. For instance:
- A study synthesized various triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids and evaluated their activity against different bacterial strains, demonstrating promising results in inhibiting growth compared to standard antibiotics .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Some studies have indicated that related compounds possess the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example:
- Dithioloquinoline derivatives have shown comparable anti-inflammatory effects to indomethacin, indicating that similar structures may also exhibit such activity .
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are critical enzymes involved in various physiological processes. The compound has been evaluated for its ability to inhibit specific CA isoforms:
- The design of molecular hybrids incorporating triazino[5,6-b]indole has led to the identification of potent CA inhibitors with selective activity profiles. These compounds demonstrated IC50 values in the low micromolar range against specific CA isoforms, suggesting therapeutic potential in conditions like glaucoma and edema .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
